molecular formula C11H15NO2 B7906697 2-Hydroxy-N,N-dimethyl-2-(p-tolyl)acetamide

2-Hydroxy-N,N-dimethyl-2-(p-tolyl)acetamide

Cat. No.: B7906697
M. Wt: 193.24 g/mol
InChI Key: SSXJFZXMGGCGOU-UHFFFAOYSA-N
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Description

2-Hydroxy-N,N-dimethyl-2-(p-tolyl)acetamide is an organic compound with the molecular formula C11H15NO2 This compound is characterized by the presence of a hydroxy group, a dimethylamino group, and a p-tolyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-N,N-dimethyl-2-(p-tolyl)acetamide typically involves the reaction of p-toluidine with chloroacetyl chloride to form N-(p-tolyl)chloroacetamide. This intermediate is then reacted with dimethylamine in the presence of a base to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or toluene and temperatures ranging from 0°C to room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-N,N-dimethyl-2-(p-tolyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to form an amine.

    Substitution: The dimethylamino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Formation of 2-oxo-N,N-dimethyl-2-(p-tolyl)acetamide.

    Reduction: Formation of N,N-dimethyl-2-(p-tolyl)ethylamine.

    Substitution: Formation of various substituted acetamides depending on the substituent used.

Scientific Research Applications

2-Hydroxy-N,N-dimethyl-2-(p-tolyl)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Hydroxy-N,N-dimethyl-2-(p-tolyl)acetamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the dimethylamino group can participate in electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    2-Hydroxy-N,N-dimethylacetamide: Similar structure but lacks the p-tolyl group.

    2-Hydroxy-N,N-dimethylpropanamide: Similar structure but with a different alkyl group.

Uniqueness: 2-Hydroxy-N,N-dimethyl-2-(p-tolyl)acetamide is unique due to the presence of the p-tolyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s lipophilicity and influence its interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-hydroxy-N,N-dimethyl-2-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-8-4-6-9(7-5-8)10(13)11(14)12(2)3/h4-7,10,13H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSXJFZXMGGCGOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C(=O)N(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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